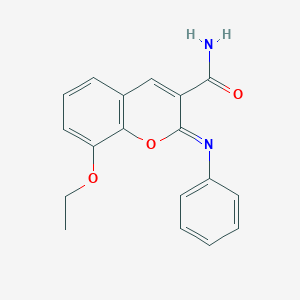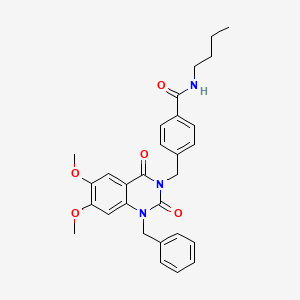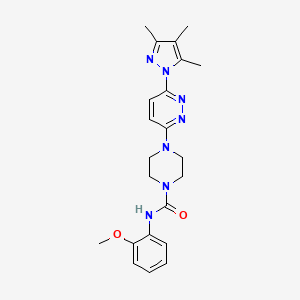
N-(2-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H27N7O2 and its molecular weight is 421.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structure Characterisation
- Novel pyrazole carboxamide derivatives containing a piperazine moiety, which includes the mentioned compound, have been synthesized. Their structures were confirmed by X-ray crystal analysis, showcasing the development of new chemical entities in pharmaceutical research (Hong-Shui Lv, Xiao‐Ling Ding, Baoxiang Zhao, 2013).
Radiotracer Development for PET Imaging
- N-(2-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide derivatives have been investigated for their potential as radiotracers in PET imaging, particularly in studying cannabinoid receptors in the brain. This underscores their application in neuroimaging and neuropharmacology research (†. R. Katoch-Rouse, A. Horti, 2003).
Cytotoxicity and Antimicrobial Activity
- Derivatives of this compound were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, contributing to cancer research and the development of potential anticancer agents (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
- Additionally, some derivatives have shown significant antimicrobial activity, indicating their potential in developing new antimicrobial agents (A. H. Shamroukh, A. E. Rashad, Hatem S. Ali, F. Abdel-Megeid, 2013).
Advancements in Radioligand Synthesis
- Compounds structurally similar to this compound have been synthesized as potential PET radioligands for imaging dopamine D3 receptors, highlighting their relevance in neuroscience and pharmacology research (Mingzhang Gao, Min Wang, G. Hutchins, Q. Zheng, 2008).
Chemical Modification for Therapeutic Applications
- The chemical modification of this compound class, aiming to improve pharmacological profiles, has been studied. These modifications are crucial in the development of new drugs with better efficacy and tolerability (Cunbin Nie, Qifei Li, Y. Qiao, Jing Hu, Mengkang Gao, Yusui Wang, Zhenrui Qiao, Qiang Wang, Lin Yan, Hai Qian, 2020).
Synthesis for Central Nervous System Disorders
- The compound's derivatives have been synthesized as potential Rho kinase inhibitors for treating central nervous system disorders, demonstrating its applicability in neurotherapeutics (Daiyan Wei, Ligong Chen, Xilong Yan, Yang Li, Jianye Li, Dong-hua Wang, 2016).
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2/c1-15-16(2)26-29(17(15)3)21-10-9-20(24-25-21)27-11-13-28(14-12-27)22(30)23-18-7-5-6-8-19(18)31-4/h5-10H,11-14H2,1-4H3,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJAQBKYFNYDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
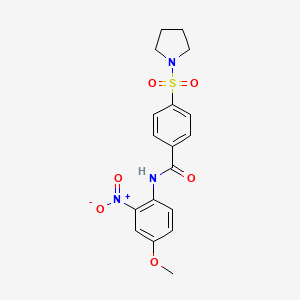
![3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B3008345.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3008346.png)
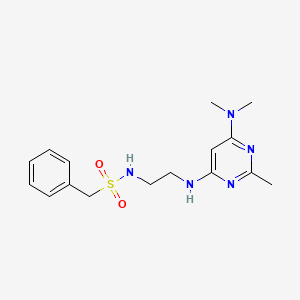

![4-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B3008351.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3008353.png)
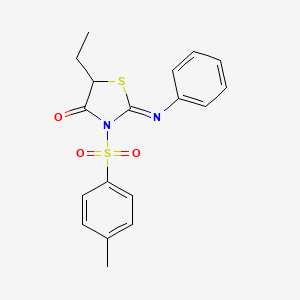
![3-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}benzonitrile](/img/structure/B3008357.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B3008358.png)

![1-(Azepan-1-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3008362.png)
